5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride
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Overview
Description
5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride: is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group attached to the imidazole ring, which is further modified by the addition of a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl group in 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazole derivatives
Scientific Research Applications
Chemistry: 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and protein structures. It is also employed in the development of new biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Its ability to alkylate DNA makes it a candidate for use in chemotherapy, particularly in the treatment of cancers that are resistant to other forms of treatment .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, surfactants, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The primary mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl group reacts with the nucleophilic centers, leading to the formation of covalent bonds. This alkylation can result in the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target rapidly dividing cells makes it effective in the treatment of certain cancers .
Comparison with Similar Compounds
Bis(2-chloroethyl)methylamine (HN2): Also known as mechlorethamine, this compound is a nitrogen mustard used in chemotherapy. It shares a similar mechanism of action with 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride but differs in its chemical structure and specific applications.
Melphalan: Another nitrogen mustard derivative used in the treatment of multiple myeloma and ovarian cancer. It has a similar alkylating mechanism but contains a phenylalanine moiety instead of an imidazole ring.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent. It is activated in the liver to form the active compound, which then alkylates DNA.
Uniqueness: this compound is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other nitrogen mustards. This uniqueness allows for specific applications in research and industry that are not possible with other similar compounds .
Properties
IUPAC Name |
5-(2-chloroethyl)-1-methylimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYETZKWFVUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24956-77-2 |
Source
|
Record name | 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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